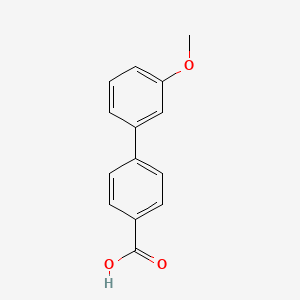

4-(3-methoxyphenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMJQKDGQYAQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374835 | |

| Record name | 4-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5783-36-8 | |

| Record name | 4-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5783-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-methoxyphenyl)benzoic acid (CAS: 5783-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and discusses the biological context of structurally related compounds.

Physicochemical and Structural Data

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5783-36-8 | [2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [2][3] |

| Appearance | Solid, White powder | [1] |

| Density | 1.193 g/cm³ | N/A |

| Melting Point | Data not available | |

| Reference: 4-methoxybenzoic acid | 182-185 °C | |

| pKa | Data not available | |

| Reference: 4-methoxybenzoic acid | 4.50 (at 25°C) | N/A |

Table 2: Structural Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | [3] |

| InChI | InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | [3] |

| InChIKey | OAMJQKDGQYAQKD-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Table 3: Reference NMR Data for 4-Methoxybenzoic Acid (CAS: 100-09-4) in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Source(s) |

| ¹H NMR | ~12.7 | singlet (broad) | -COOH | [4] |

| 7.93 | doublet | Ar-H (ortho to -COOH) | [4] | |

| 7.04 | doublet | Ar-H (ortho to -OCH₃) | [4] | |

| 3.84 | singlet | -OCH₃ | [4] | |

| ¹³C NMR | 167.3 | C=O | N/A | |

| 162.9 | C-OCH₃ | N/A | ||

| 131.5 | CH (ortho to -COOH) | N/A | ||

| 123.5 | C-COOH | N/A | ||

| 113.8 | CH (ortho to -OCH₃) | N/A | ||

| 55.4 | -OCH₃ | N/A |

Note: NMR data for 4-methoxybenzoic acid is provided for informational purposes and will differ from the actual spectra of this compound due to the different substitution pattern.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an organoboron species.[5] A plausible route involves the coupling of 4-bromobenzoic acid with 3-methoxyphenylboronic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methoxy-4-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-methoxy-4-biphenylcarboxylic acid (CAS No. 5783-36-8). The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science. This document includes quantitative data, detailed experimental protocols, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

3'-Methoxy-4-biphenylcarboxylic acid is a biphenyl derivative characterized by a carboxylic acid group and a methoxy substituent. These functional groups significantly influence its chemical behavior, including its acidity, lipophilicity, and solid-state properties. A summary of its key physicochemical parameters is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| Melting Point | 197-198 °C | [1][2] |

| Boiling Point (Predicted) | 399.4 ± 25.0 °C | [1][2] |

| pKa (Predicted) | 4.15 ± 0.10 | [1][2] |

| logP (Predicted) | ~1.042* | [3] |

| Appearance | White to off-white solid | [1][2] |

*Note: The predicted logP value is for the structurally similar compound 3'-Methoxy-biphenyl-4-boronic acid and serves as an estimation.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 3'-methoxy-4-biphenylcarboxylic acid.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[3][4]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[3]

-

Procedure:

-

Ensure the sample of 3'-methoxy-4-biphenylcarboxylic acid is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2 °C per minute) as the temperature approaches the approximate melting point.[3]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range represents the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.[3]

-

2.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity.

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.

-

Procedure:

-

Accurately weigh a sample of 3'-methoxy-4-biphenylcarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[2]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[6][7]

-

2.3. logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a UV detector.

-

Procedure:

-

Prepare a series of standard compounds with known logP values.

-

Determine the retention time for each standard compound using a reverse-phase HPLC method. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

-

Inject a solution of 3'-methoxy-4-biphenylcarboxylic acid into the HPLC system under the same conditions.

-

Determine the retention time of the compound.

-

Calculate the logP of 3'-methoxy-4-biphenylcarboxylic acid by interpolating its retention factor on the calibration curve.[8]

-

2.4. Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[5][9]

-

Reactants: 4-Bromo-3-methoxybenzoic acid and phenylboronic acid.

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a phosphine ligand.[5]

-

Base: An aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and water.

-

General Procedure:

-

In a reaction flask, combine 4-bromo-3-methoxybenzoic acid, phenylboronic acid, the palladium catalyst, and the base in the chosen solvent system.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

-

Heat the mixture with stirring for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., HCl) to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent to yield pure 3'-methoxy-4-biphenylcarboxylic acid.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3'-methoxy-4-biphenylcarboxylic acid via a Suzuki-Miyaura coupling reaction.

Caption: Synthetic workflow for 3'-methoxy-4-biphenylcarboxylic acid.

References

- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 2. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 3'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid|CAS 1215206-59-9 [benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-(3-methoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-(3-methoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and good functional group tolerance.

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this specific synthesis, 4-bromobenzoic acid is coupled with 3-methoxyphenylboronic acid.

The general reaction scheme is as follows:

This approach is favored due to its mild reaction conditions, the commercial availability of the starting materials, and the generally high yields achieved.[1][2][3]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The protocol is a compilation and adaptation of established methods for similar transformations.[1][3][4][5]

Materials:

-

4-Bromobenzoic acid

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Mixture: To the round-bottom flask containing the reactants, add a 4:1 mixture of toluene and ethanol. Add the prepared catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 2M hydrochloric acid until the pH is approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Data Presentation

3.1. Reaction Parameters and Yield

The following table summarizes the typical reaction parameters and expected yield for the Suzuki-Miyaura synthesis of this compound. Yields for Suzuki couplings of bromobenzoic acids with various arylboronic acids are generally high.[1][2]

| Parameter | Value | Reference |

| Reactants | 4-Bromobenzoic acid, 3-Methoxyphenylboronic acid | [1] |

| Catalyst System | Palladium(II) acetate / Triphenylphosphine | [4] |

| Base | Potassium carbonate | [1][3] |

| Solvent | Toluene / Ethanol | [4] |

| Reaction Temperature | 90-100 °C (Reflux) | [3] |

| Reaction Time | 12-24 hours | [3] |

| Expected Yield | 85-95% | [1][2] |

3.2. Spectroscopic Data for this compound

The following tables present the characteristic spectroscopic data for the synthesized this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| ~8.10 | d | 2H | Ar-H |

| ~7.70 | d | 2H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.20 | m | 2H | Ar-H |

| ~7.00 | m | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (acid) |

| ~160 | Ar-C-O |

| ~145 | Ar-C |

| ~140 | Ar-C |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-C |

| ~120 | Ar-CH |

| ~114 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | -OCH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent used.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - COOH]⁺ |

| 152 | [M - C₆H₅O]⁺ |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

References

The Impact of Methoxy Substitution on the Crystal Structure of Biphenyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of methoxy-substituted biphenyls. The introduction of methoxy groups to the biphenyl scaffold significantly influences its conformational preferences and crystal packing, which in turn dictates its physicochemical and biological properties. Understanding these structural nuances is paramount for the rational design of novel therapeutics and functional materials. This document summarizes key crystallographic data, details relevant experimental protocols, and presents a visual representation of the structure-property relationships.

Crystallographic Data of Methoxy-Substituted Biphenyls

The conformation of biphenyl and its derivatives is primarily defined by the torsion angle (dihedral angle) between the two phenyl rings. In the solid state, biphenyl itself is planar due to crystal packing forces, whereas in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 42° to 45°. The substitution of methoxy groups at various positions on the phenyl rings introduces steric and electronic effects that modulate this torsion angle and influence the overall crystal packing. The following tables summarize the crystallographic data for a selection of methoxy-substituted biphenyls, illustrating the impact of the substitution pattern on their solid-state conformation.

| Compound Name | Substitution Pattern | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Dihedral Angle (°) | Reference |

| 2,2'-Dimethoxybiphenyl | ortho | C₁₄H₁₄O₂ | Tetragonal | I4₁/a | 7.39307(13) | 7.39307(13) | 20.1623(4) | 90 | 4 | 66.94(7) | [1] |

| 3,3'-Dimethoxybiphenyl | meta | C₁₄H₁₄O₂ | Monoclinic | P2₁/c | 7.706(1) | 11.745(2) | 12.721(2) | 92.31(1) | 4 | 37.5 | [2] |

| 4,4'-Dimethoxy-1,1'-biphenyl | para | C₁₄H₁₄O₂ | Monoclinic | Pbca | - | - | - | - | - | - | |

| Dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylate | para, meta | C₁₈H₁₈O₆ | Monoclinic | P2₁/n | - | - | - | - | - | 0 (coplanar) | [3] |

| 4,4'-Dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid dihydrate | para, meta | C₁₈H₁₄O₁₀·2H₂O | Tetragonal | I4₁cd | - | - | - | - | - | 24.3(1) | [4][5][6] |

| 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl | ortho, meta | C₁₄H₁₂F₂O₂ | Orthorhombic | P2₁2₁2₁ | 10.7266(4) | - | - | 90 | - | - | [7] |

| N,N'-Dibenzyl-3,3'-dimethoxybenzidine | meta | C₂₈H₂₈N₂O₂ | Monoclinic | P2₁/c | - | - | - | - | - | Planar | [8] |

Table 1: Crystallographic Data for Various Methoxy-Substituted Biphenyls.

| Compound Name | Bond | Length (Å) | Angle | Value (°) |

| 3,3'-Dimethoxybiphenyl [2] | C1-C1' | - | - | - |

| C3-O1 | - | - | - | |

| C3'-O1' | - | - | - | |

| - | - | C2-C1-C6 | - | |

| - | - | C1-C1'-C2' | - | |

| 2,2'-Dimethoxybiphenyl [1] | C1-C1' | - | - | - |

| C2-O1 | - | - | - | |

| C2'-O1' | - | - | - | |

| - | - | C1-C2-O1 | - | |

| - | - | C1'-C2'-O1' | - |

Table 2: Selected Bond Lengths and Angles for Methoxy-Substituted Biphenyls. (Note: Specific values were not consistently available in the search results to populate this table comprehensively).

Experimental Protocols

The determination of the crystal structure of methoxy-substituted biphenyls primarily relies on single-crystal X-ray diffraction. The general workflow involves synthesis, crystallization, data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of methoxy-substituted biphenyls can be achieved through various organic chemistry methodologies. For instance, 4-methoxybiphenyl can be synthesized by the methylation of 4-phenylphenol using dimethyl sulfate in the presence of a base.[9] 2,2'-Dimethoxybiphenyl can be prepared from 2,2'-dihydroxybiphenyl via a similar methylation reaction.[1]

The crucial step for structural analysis is the growth of high-quality single crystals. A common method is slow evaporation from a suitable solvent. For example, single crystals of 3,3'-dimethoxybiphenyl have been obtained from acetone.[2] The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for X-ray diffraction.

General Crystallization Protocol (Slow Evaporation):

-

Dissolution: Dissolve the purified methoxy-substituted biphenyl compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve a saturated or near-saturated solution.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent.

-

Isolation: Once crystals of suitable size have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[10][11]

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 193 K) to minimize thermal vibrations.[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. Corrections for factors such as Lorentz and polarization effects are applied.[2]

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[2]

-

Structure Refinement: The initial model is refined using full-matrix least-squares methods against the experimental diffraction data. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[2] Non-hydrogen atoms are typically located from the E-map, and hydrogen atoms are often placed in calculated positions.[2][5]

Visualization of Structure-Property Relationships

The substitution pattern of methoxy groups on the biphenyl rings has a predictable effect on the torsion angle, which in turn influences the molecular packing and physical properties of the crystal. The following diagram illustrates this relationship.

Caption: Logical workflow of methoxy substitution's impact on crystal structure.

This guide provides a foundational understanding of the crystal structure of methoxy-substituted biphenyls. For more detailed information on specific compounds, researchers are encouraged to consult the primary literature cited. The interplay of steric and electronic effects, as well as crystal packing forces, creates a rich and complex structural landscape for this important class of molecules.

References

- 1. 2,2′-Dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. prepchem.com [prepchem.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to Resveratrol (C14H12O3)

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C14H12O3 represents a variety of isomers, each with unique chemical and biological properties. This guide will focus on one of the most extensively studied of these isomers: Resveratrol. This compound, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic applications. Other notable isomers of C14H12O3 include Oxybenzone, a common ingredient in sunscreens, and Benzilic acid, a precursor in the synthesis of certain pharmaceuticals. This document will provide a comprehensive overview of Resveratrol, including its chemical identity, physicochemical properties, significant biological activities, and relevant experimental protocols.

Chemical Identity and Synonyms

Resveratrol exists as two primary geometric isomers: trans-Resveratrol and cis-Resveratrol. The trans-isomer is the more stable and biologically active form.[1]

Table 1: IUPAC Names and Synonyms of Resveratrol Isomers

| Isomer | IUPAC Name | Synonyms |

| trans-Resveratrol | 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol[2] | 3,4',5-Trihydroxy-trans-stilbene, (E)-Resveratrol, 3,5,4'-Trihydroxystilbene, Resvida[3][4] |

| cis-Resveratrol | 5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol[5] | (Z)-Resveratrol, cis-3,4',5-trihydroxystilbene[5][6] |

Physicochemical Properties

A summary of the key physicochemical properties of trans-Resveratrol is presented in Table 2.

Table 2: Physicochemical Properties of trans-Resveratrol

| Property | Value | Reference(s) |

| Molecular Weight | 228.24 g/mol | [4] |

| Melting Point | 261-263 °C | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility in Water | 0.03 g/L | [7] |

| Solubility in Organic Solvents | Soluble in DMSO (16 g/L) and ethanol (50 g/L) | [7] |

| UV-vis (λmax) | 304 nm (in water) | [7] |

Biological Activity and Signaling Pathways

Resveratrol is recognized for its antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[9][10] Its biological effects are mediated through the modulation of several key signaling pathways.

Resveratrol has been shown to exert protective effects on the cardiovascular system.[11] One of the primary mechanisms is through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[12] SIRT1 activation leads to the deacetylation of various downstream targets, promoting endothelial function and reducing oxidative stress.[13] Another critical pathway is the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[14]

References

- 1. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS RESVERATROL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cis-Resveratrol | C14H12O3 | CID 1548910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Resveratrol - Wikipedia [en.wikipedia.org]

- 8. Chemical Structure and Physical Properties of Resveratrol Factory Supply [biolyphar.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect of Resveratrol on the Cardiovascular System | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the Solubility of 4-(3-methoxyphenyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding the solubility profile is essential for researchers in drug development and chemical synthesis to ensure efficient processing and effective delivery of the compound.

This technical guide provides an in-depth overview of the expected solubility behavior of this compound based on data from its structural isomer, 4-methoxybenzoic acid. It also details standardized experimental protocols for researchers to determine the precise solubility of this compound in their solvents of interest.

Estimated Solubility of this compound

Due to the absence of specific experimental data for this compound, the following tables summarize the mole fraction solubility (x) of its isomer, 4-methoxybenzoic acid, in a range of organic solvents at various temperatures.[1][2] This data serves as a valuable starting point for solvent selection. The solubility is influenced by the "like dissolves like" principle, where the polar carboxylic acid and methoxy groups of the molecule interact favorably with polar solvents.[1] It is anticipated that the solubility of this compound will follow similar trends.

Table 1: Estimated Mole Fraction Solubility (x) of this compound in Various Solvents at 298.15 K (25 °C) [3]

| Solvent | Mole Fraction (x 10⁻²) |

| Acetonitrile | 48.201 |

| Acetone | 45.012 |

| Dichloromethane | 37.019 |

| Ethyl acetate | 36.088 |

| 1,2-Dichloroethane | 33.244 |

| Benzene | 19.563 |

| Toluene | 15.221 |

| Methanol | 5.531 |

| Ethanol | 3.078 |

| Cyclohexane | 0.060 |

| n-Hexane | 0.053 |

| Water | 0.051 |

Table 2: Estimated Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K) [1]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, the following experimental protocols are recommended. The static equilibrium shake-flask method is a widely accepted and reliable technique.[1][3]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or thermocouple

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)

Shake-Flask Method Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodologies

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

Gravimetric Method: [3]

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated syringe and pass it through a syringe filter into a pre-weighed vial.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Method: [1]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

After equilibration and settling of the saturated solution, withdraw a small aliquot of the supernatant and filter it.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]

Logical Relationships in Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The following diagram illustrates the key factors influencing this equilibrium.

Caption: Logical relationship of factors affecting the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in published literature, this guide provides researchers with a strong foundational estimate based on its isomer, 4-methoxybenzoic acid. The detailed experimental protocols outlined herein offer a clear pathway for the precise determination of its solubility in various organic solvents. Understanding and experimentally verifying the solubility of this compound is a critical step in advancing its potential applications in pharmaceutical and chemical research.

References

Axial Chirality in Ortho-Substituted Biphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of axial chirality in ortho-substituted biphenyl derivatives, a pivotal stereochemical feature in modern chemistry and drug discovery. Hindered rotation around the central carbon-carbon single bond in these molecules gives rise to stable, non-superimposable mirror images known as atropisomers. The unique three-dimensional arrangement of these isomers profoundly influences their biological activity, making a thorough understanding of their synthesis, resolution, and characterization essential for the development of novel therapeutics and chiral materials.

The Phenomenon of Atropisomerism in Biphenyls

Atropisomerism occurs in molecules that lack a traditional chiral center but possess a chiral axis. In ortho-substituted biphenyls, the steric hindrance between bulky groups at the ortho positions of the two phenyl rings restricts free rotation around the pivotal C-C bond.[1][2] If the rotational barrier is sufficiently high, the two enantiomeric conformers can be isolated as stable compounds.[1]

The stability of these atropisomers is directly related to the Gibbs free energy of activation (ΔG‡) for rotation around the aryl-aryl bond. A generally accepted threshold for the practical isolation of atropisomers at room temperature is a rotational barrier of approximately 20-23 kcal/mol, which corresponds to a half-life of racemization of several hours or more.[3]

dot

Data Presentation: Rotational Barriers of Ortho-Substituted Biphenyls

The magnitude of the rotational barrier in ortho-substituted biphenyls is highly dependent on the nature and size of the ortho substituents. The following tables summarize experimentally determined and computationally calculated rotational barriers for a selection of biphenyl derivatives.

| Substituent (X) | Substituent (Y) | Rotational Barrier (ΔG‡, kcal/mol) | Method | Reference |

| H | H | 1.4 - 2.2 | Experimental | [4] |

| F | H | 4.4 | Experimental | [5] |

| Cl | H | ~10 | Experimental | [5] |

| Br | H | ~12 | Experimental | [5] |

| I | H | ~14 | Experimental | [5] |

| CH3 | H | 7-10 | Experimental | |

| OCH3 | H | 5.6 | Experimental | [5] |

| NO2 | H | ~15 | Experimental | |

| COOH | H | ~15.4 | Experimental | [6] |

Table 1: Experimentally Determined Rotational Barriers for Mono-Ortho-Substituted Biphenyls

| Substituent (X) | Substituent (Y) | Rotational Barrier (ΔG‡, kcal/mol) | Method | Reference |

| F | F | >25 | Calculated | |

| Cl | Cl | >25 | Calculated | |

| Br | Br | >25 | Calculated | |

| I | I | >25 | Calculated | |

| CH3 | CH3 | 19 | Experimental | [3] |

| OCH3 | OCH3 | ~17 | Experimental | |

| NO2 | NO2 | >25 | Calculated | |

| COOH | COOH | >25 | Calculated |

Table 2: Rotational Barriers for 2,2'-Disubstituted Biphenyls

Experimental Protocols

Synthesis of Axially Chiral Biphenyls

The construction of the sterically hindered biaryl bond is a key challenge in the synthesis of these compounds. Several methods have been developed, with the Ullmann and Suzuki-Miyaura couplings being the most prominent.

3.1.1. Ullmann Coupling

The Ullmann reaction involves the copper-mediated coupling of two aryl halides.[7][8][9] While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool.[10]

Detailed Protocol for a Typical Ullmann Coupling:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ortho-substituted aryl halide (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Addition of Copper: Add activated copper powder (2.0-3.0 eq). Activation can be achieved by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-250 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts.

-

Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide or triflate.[11][12][13] It is often preferred due to its milder reaction conditions and higher functional group tolerance. Atroposelective variations of this reaction have been developed to directly synthesize enantioenriched biphenyls.[11][13]

Detailed Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reactant Preparation: In a reaction vessel, combine the ortho-substituted aryl halide or triflate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).

-

Addition of Base and Solvent: Add a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq) and a solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The study of axial chirality in ortho-substituted biphenyl derivatives is a dynamic and evolving field with significant implications for drug discovery and materials science. The ability to synthesize, resolve, and characterize these unique stereoisomers is paramount. This guide has provided a comprehensive overview of the core principles, quantitative data on rotational barriers, detailed experimental protocols for key transformations, and a summary of the analytical techniques employed in the study of these fascinating molecules. A thorough understanding and application of these concepts and methods will undoubtedly continue to drive innovation in the development of new chiral drugs and functional materials.

References

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. comporgchem.com [comporgchem.com]

- 5. scispace.com [scispace.com]

- 6. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Health and Safety Hazards of Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl carboxylic acids and their derivatives are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Despite their utility, a comprehensive understanding of their health and safety hazards is paramount for safe handling and development. This technical guide provides an in-depth analysis of the available toxicological data, outlines key health and safety concerns, and presents detailed experimental protocols for hazard assessment. The current body of evidence indicates that biphenyl carboxylic acids are generally associated with irritant properties affecting the skin, eyes, and respiratory system, with the potential for skin sensitization. While extensive quantitative toxicological data for the parent compounds are limited, this guide consolidates the available information and provides context through data on related compounds and derivatives.

Toxicological Profile

The toxicological profile of biphenyl carboxylic acids is primarily characterized by their irritant effects. However, the potential for systemic toxicity and genotoxicity requires careful consideration.

Acute Toxicity

Quantitative data on the acute toxicity of parent biphenyl carboxylic acids is sparse in publicly available literature. Safety Data Sheets (SDS) for biphenyl-4-carboxylic acid and biphenyl-2-carboxylic acid consistently indicate that they may be harmful if swallowed, though specific oral LD50 values are often not provided.[1][2][3]

One available piece of quantitative data from the Registry of Toxic Effects of Chemical Substances (RTECS) for biphenyl-4-carboxylic acid is a Lowest Published Toxic Dose (TDLo) in females, administered orally, of 1 g/kg.[4]

Irritation and Sensitization

Skin Irritation: Biphenyl carboxylic acids are classified as skin irritants.[2] Prolonged or repeated contact may cause inflammation, redness, and dermatitis.[5]

Eye Irritation: These compounds are also considered serious eye irritants, capable of causing redness, pain, and potential damage to the eyes.[2]

Respiratory Irritation: Inhalation of dusts or aerosols of biphenyl carboxylic acids can lead to irritation of the respiratory tract.[3][5]

Skin Sensitization: There is evidence to suggest that biphenyl carboxylic acids may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[5]

Cytotoxicity

For example, a study on newly synthesized biphenyl carboxylic acid derivatives reported IC50 values against human breast cancer cell lines (MCF-7 and MDA-MB-231). One unsubstituted derivative showed IC50 values of 10.14 ± 2.05 µM against MCF-7 and 10.78 ± 2.58 µM against MDA-MB-231 cells.[6] Another study on unsymmetrical biphenyl compounds found some derivatives to have potent cytotoxic activity against various tumor cell lines with IC50 values in the range of 0.04–3.23 µM.[2] It is important to note that these studies were focused on anticancer activity and the reported cytotoxicity was against cancer cell lines. A cytotoxicity test against normal HEK-293 cells for some of these derivatives showed no significant toxic effects, suggesting some level of selectivity.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for Biphenyl Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Unsubstituted Biphenyl Carboxylic Acid Derivative | MCF-7 (Breast Cancer) | 10.14 ± 2.05 µM | [6] |

| Unsubstituted Biphenyl Carboxylic Acid Derivative | MDA-MB-231 (Breast Cancer) | 10.78 ± 2.58 µM | [6] |

| Benzyloxy Biphenyl Carboxylic Acid Derivative | MCF-7 (Breast Cancer) | 9.92 ± 0.97 µM | [7] |

| Benzyloxy Biphenyl Carboxylic Acid Derivative | MDA-MB-231 (Breast Cancer) | 9.54 ± 0.85 µM | [7] |

| Unsymmetrical Biphenyl Derivative 27 | A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant) | 0.04–3.23 µM | [2] |

| Unsymmetrical Biphenyl Derivative 35 | A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant) | 0.04–3.23 µM | [2] |

| Unsymmetrical Biphenyl Derivative 40 | A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant) | 0.04–3.23 µM | [2] |

Genotoxicity

The genotoxicity of biphenyl carboxylic acids has not been extensively studied. However, research on the metabolism of the parent compound, biphenyl, suggests that its metabolites can have genotoxic potential.[1] For instance, the metabolism of 2-hydroxybiphenyl may lead to oxidative DNA damage.[1] In vivo studies on 2-hydroxybiphenyl have reported the induction of micronuclei and DNA strand breaks.[1] Given that biphenyl carboxylic acids are structurally related to biphenyl, the potential for their metabolites to exhibit genotoxic effects cannot be ruled out and warrants further investigation.

Carcinogenicity

There is no direct evidence to classify biphenyl carboxylic acids as carcinogenic. However, studies on biphenyl have shown suggestive evidence of carcinogenicity in animals, with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice.[1] The mechanism for bladder tumors in rats is thought to be related to the formation of urinary bladder calculi.[1]

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of biphenyl carboxylic acids are not well-defined in the available literature. However, insights can be drawn from the general toxicology of aromatic carboxylic acids and the metabolism of biphenyl.

Metabolism and Formation of Reactive Metabolites

Biphenyl is metabolized in the liver to various hydroxylated metabolites, which are then conjugated for excretion.[5] It is plausible that biphenyl carboxylic acids undergo similar metabolic transformations. The formation of reactive metabolites during these processes is a potential mechanism of toxicity. For example, hydroxylated metabolites of biphenyl can be further oxidized to form reactive quinone species that can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins.[1]

The general toxicity of some carboxylic acid-containing drugs has been linked to the formation of reactive acyl glucuronide and acyl-CoA conjugates.[8] These reactive metabolites can lead to idiosyncratic drug toxicity.

Below is a generalized workflow illustrating the potential metabolic activation of biphenyl carboxylic acids.

Potential Effects on Cellular Signaling

While specific signaling pathways affected by biphenyl carboxylic acid toxicity have not been identified, some studies on aromatic carboxylic acids suggest potential interactions with cellular signaling. For instance, certain carboxylic acids have been shown to influence signaling pathways related to cell proliferation and stress responses in various biological systems.[9][10] However, direct evidence linking biphenyl carboxylic acids to specific signaling cascades in the context of general toxicity is currently lacking.

Experimental Protocols for Hazard Assessment

For drug development and regulatory purposes, a battery of standardized tests is required to assess the toxicological profile of a new chemical entity. The following are detailed methodologies for key experiments relevant to the hazards associated with biphenyl carboxylic acids, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy young adult albino rabbits.

-

Test Substance Preparation: Solids are typically moistened with a small amount of water or a suitable vehicle to form a paste. Liquids are generally used undiluted.

-

Application: Approximately 0.5 g of the test substance is applied to a small area (about 6 cm²) of shaved skin on the back of the rabbit and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To estimate the acute oral toxicity (LD50) of a substance and to classify it into a toxicity category. This method uses a reduced number of animals compared to traditional LD50 tests.

Methodology:

-

Animal Model: Typically rats, usually females.

-

Dosing: A stepwise procedure is used with a small number of animals per step (usually 3). The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

Procedure:

-

If the animal survives at the starting dose, the next higher fixed dose is used in another group of animals.

-

If the animal dies, the next lower fixed dose is used.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose, or when a dose that causes evident toxicity is identified. The substance is then classified into a GHS category based on the results.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

Objective: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which may revert the bacteria to a state where they no longer require the amino acid for growth.

Methodology:

-

Tester Strains: A set of bacterial strains with different known mutations is used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

References

- 1. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Biphenylcarboxylic acid | CAS#:92-92-2 | Chemsrc [chemsrc.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 4-Biphenylcarboxylic acid | 92-92-2 [amp.chemicalbook.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. epa.gov [epa.gov]

- 9. Aromatic Amino Acid Activation of Signaling Pathways in Bone Marrow Mesenchymal Stem Cells Depends on Oxygen Tension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic amino acid activation of signaling pathways in bone marrow mesenchymal stem cells depends on oxygen tension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-methoxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[2] This document provides a detailed protocol for the synthesis of 4-(3-methoxyphenyl)benzoic acid, a biaryl carboxylic acid, through the Suzuki-Miyaura coupling of 4-bromobenzoic acid and (3-methoxyphenyl)boronic acid. Such structures are prevalent in pharmacologically active molecules and advanced materials.

The presence of a carboxylic acid functionality on one of the coupling partners requires careful consideration of the reaction conditions. Under the basic conditions necessary for the Suzuki-Miyaura coupling, the carboxylic acid is deprotonated to a carboxylate salt.[3] This can affect the solubility of the substrate and potentially influence the catalytic activity of the palladium center.[3] Therefore, the selection of an appropriate base and solvent system is crucial for a successful transformation.

Reaction Scheme

The overall transformation is depicted below:

Key Reaction Parameters and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system.[4] For the synthesis of this compound, a variety of conditions can be employed, and optimization may be necessary to achieve the desired yield and purity.

Catalysts: Palladium complexes are the most common catalysts. Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is typically formed in situ.[4] Common choices include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium complexes with specialized phosphine ligands that can enhance catalytic activity, especially for challenging substrates.[5][6]

Bases: The base plays a crucial role in the activation of the boronic acid for transmetalation.[7] Common inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[8][9] The choice of base can impact the reaction rate and yield.

Solvents: A variety of organic solvents can be used, often in combination with water to aid in the dissolution of the base and the boronate salt.[10] Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[9][11]

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of similar substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | Varies | [12] |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF / H₂O | Ambient - 100 | 1.5 - 20 | Good to High | [13][14] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | Room Temp - 80 | 1.5 - 24 | High | [6][15] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 100 | 4 - 12 | 75 - 92 | [4] |

| G-COOH-Pd-10 | K₂CO₃ | DMF / H₂O (95:5) | 70 - 110 | 3 - 48 | Varies | [11] |

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Researchers should note that optimization of the reaction conditions may be necessary to achieve the best results.

Materials:

-

4-Bromobenzoic acid (1.0 equiv)

-

(3-Methoxyphenyl)boronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.[4][12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[12]

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[4]

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl carboxylic acids, a crucial structural motif in many pharmaceuticals and functional materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing the biaryl bond.

Introduction

Biphenyl carboxylic acids are key intermediates in organic synthesis, particularly in the pharmaceutical industry where they form the core of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for their synthesis, involving the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. Recent advancements have focused on developing more environmentally friendly and cost-effective protocols, including the use of heterogeneous catalysts and aqueous reaction media.[1][2][3]

Method 1: Suzuki-Miyaura Cross-Coupling Using a Homogeneous Palladium Catalyst

This protocol describes a standard laboratory procedure for the synthesis of biphenyl carboxylic acids using a homogeneous palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).

Reaction Scheme

Experimental Protocol

Materials:

-

Aryl halide (e.g., 4-bromobenzoic acid)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., a mixture of DME/H₂O or Toluene/Ethanol/H₂O)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., DME/H₂O, 4:1 v/v). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the mixture.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure biphenyl carboxylic acid.

Data Presentation

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 64 | [2] |

| 4-Iodobenzoic acid | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 8 | >90 | N/A |

| 3-Bromobenzoic acid | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >90 | N/A |

Method 2: Green Synthesis using a Heterogeneous Palladium Catalyst in Aqueous Media

This protocol outlines a more environmentally benign approach using a water-soluble or heterogeneous palladium catalyst, which simplifies catalyst removal and often allows for milder reaction conditions. An example is the use of Pd/C or a fullerene-supported PdCl₂ nanocatalyst.[1][2]

Experimental Protocol

Materials:

-

Aryl halide (e.g., a bromobenzoic acid)

-

Arylboronic acid

-

Heterogeneous Palladium Catalyst (e.g., 10% Pd/C or C₆₀-TEGs/PdCl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Water or a MeOH/H₂O mixture)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flask, combine the bromobenzoic acid (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in the chosen solvent (e.g., water).[1]

-

Catalyst Addition: Add the heterogeneous palladium catalyst (e.g., 0.05 mol% C₆₀-TEGs/PdCl₂ or 1.18 mol % Pd/C).[1][2]

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux in MeOH/H₂O) for the specified time (e.g., 4 hours at room temperature or 5 hours at reflux).[1][2]

-

Work-up:

Data Presentation

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |

| Bromobenzoic acid derivatives | Aryl boronic acid derivatives | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | RT | 4 | >90 | [1] |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C (1.18) | Na₂CO₃ | MeOH/H₂O | Reflux | 5 | 93-96 | [2] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 4-(3-methoxyphenyl)benzoic acid as a Pharmaceutical Intermediate in the Development of Selective Estrogen Receptor β (ERβ) Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-methoxyphenyl)benzoic acid as a key intermediate in the synthesis of selective estrogen receptor β (ERβ) agonists. ERβ is a critical therapeutic target for a range of conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. The protocols detailed herein are based on established synthetic methodologies and provide a framework for the development of novel ERβ-selective compounds.

Introduction to this compound in ERβ Agonist Synthesis

This compound is a biaryl carboxylic acid that serves as an excellent scaffold for the synthesis of selective ERβ agonists. Its structural features allow for the facile introduction of pharmacophores necessary for high-affinity and selective binding to the ERβ ligand-binding pocket. The presence of the methoxy and carboxylic acid groups provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. A prominent class of selective ERβ agonists, diarylpropionitrile (DPN) and its analogs, share a structural homology with derivatives of this compound, highlighting the potential of this intermediate in the field.

Proposed Synthetic Application: Synthesis of a Novel ERβ Agonist

This section outlines a proposed synthetic route for a novel ERβ agonist, designated as Compound 1 , starting from this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce a second phenolic moiety, a common feature in many ERβ ligands.

Experimental Protocol: Synthesis of Compound 1

Step 1: Conversion of this compound to its methyl ester

-

Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

Step 2: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

-

Materials: Methyl 4-(3-methoxyphenyl)benzoate, 4-methoxyphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, combine methyl 4-(3-methoxyphenyl)benzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (4:1:1).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) and degas for another 5 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Demethylation to yield Compound 1

-

Materials: Product from Step 2, Boron tribromide (BBr₃), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve the product from Step 2 in anhydrous DCM and cool to -78 °C.

-

Add a solution of BBr₃ in DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, Compound 1 , by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes expected and literature-derived data for the synthesis and activity of ERβ agonists based on the 4-hydroxy-biphenyl template.

| Parameter | Step 1: Esterification | Step 2: Suzuki Coupling | Step 3: Demethylation | Final Product (Compound 1) - Biological Activity |

| Yield (%) | >95 | 70-85 | 60-75 | N/A |

| Purity (HPLC) | >98% | >95% | >99% | N/A |

| ERβ Binding Affinity (IC₅₀) | N/A | N/A | N/A | 1-50 nM (expected) |

| ERα Binding Affinity (IC₅₀) | N/A | N/A | N/A | >1000 nM (expected) |

| Selectivity (ERα/ERβ) | N/A | N/A | N/A | >20-fold (expected) |

Note: Biological activity data are expected values based on literature for similar 4-hydroxy-biphenyl compounds.

Visualizations

Diagram 1: Synthetic Workflow for Compound 1

Caption: Synthetic workflow for the preparation of a novel ERβ agonist (Compound 1).

Diagram 2: General Signaling Pathway of ERβ Agonists

Applications of Biphenyl Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals